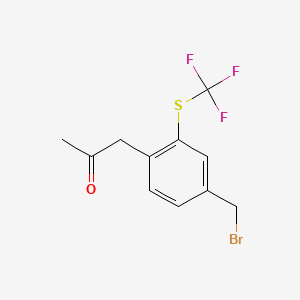
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and propanone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and thiolation reactions, followed by purification steps to ensure the desired product’s purity. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to modify the trifluoromethylthio group.
Addition Reactions: The propan-2-one moiety can participate in addition reactions with nucleophiles, leading to the formation of alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can modulate the compound’s lipophilicity and binding affinity. These interactions can lead to changes in the activity of target proteins and subsequent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)ethanone
Uniqueness
1-(4-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethylthio groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C11H10BrF3OS |
|---|---|
Peso molecular |
327.16 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clave InChI |
HNLRYBZDIZHEQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)CBr)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



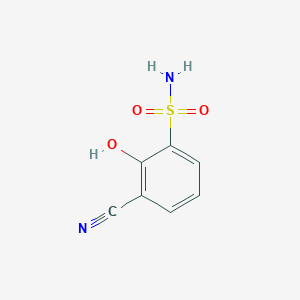
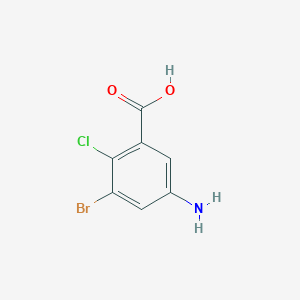

![tert-Butyl (1R,2S,4R,5S)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14057590.png)
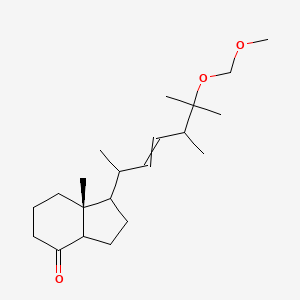
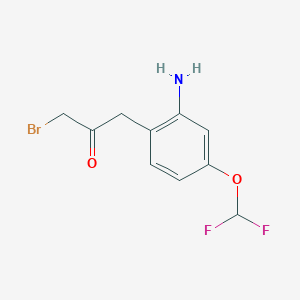

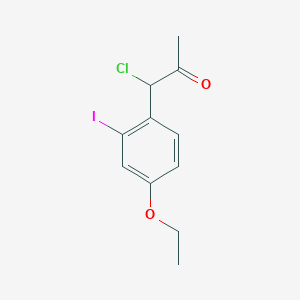
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
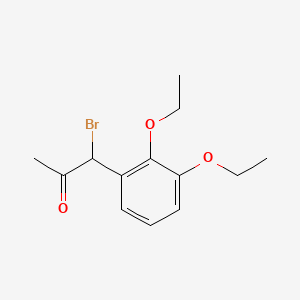
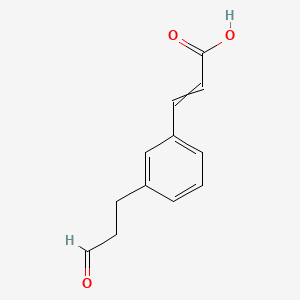
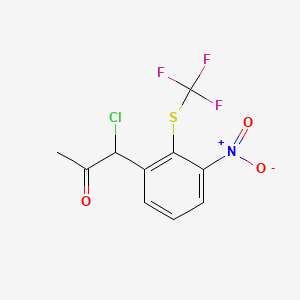
![tert-butyl (1R)-1-methyl-7-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B14057668.png)
